molecular formula C16H16ClF3N2O B6288172 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% CAS No. 2737207-20-2

5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%

Cat. No. B6288172
CAS RN: 2737207-20-2
M. Wt: 344.76 g/mol
InChI Key: OTAYRFJKMRDUNY-UHFFFAOYSA-N
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Description

5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, also known as 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, is a chemical compound with the molecular formula C13H13ClF3N2. It is a white powder and is soluble in ethanol, methanol, and water. It is commonly used in the synthesis of organic compounds and in the development of pharmaceuticals. In

Scientific Research Applications

5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, has a wide range of scientific research applications. It can be used to synthesize organic compounds, such as heterocyclic compounds, which have potential applications in drug discovery. It can also be used as a reagent in the synthesis of other compounds, such as polymers, dyes, and catalysts. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is not yet fully understood. However, it is believed that the compound acts as a nucleophile, meaning it is able to donate electrons to form new bonds. This enables it to react with other molecules and form new compounds. Additionally, the compound’s trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are not yet fully understood. However, it is believed that the compound could have potential applications in the treatment of certain diseases, such as cancer and diabetes. Additionally, it could be used as an anti-inflammatory agent, as well as a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, in lab experiments is its ability to form new bonds quickly and easily. Additionally, its trifluoromethyl group increases its solubility in organic solvents, allowing for greater reactivity. However, the compound is toxic and should be handled with caution. Additionally, it is not very stable and can decompose easily.

Future Directions

The potential applications of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, are vast and varied. Future research could focus on developing new synthetic methods for the compound, as well as exploring its potential applications in the treatment of diseases. Additionally, further research could focus on understanding the compound’s mechanism of action, as well as its biochemical and physiological effects. Finally, research could be conducted to explore the compound’s potential as a catalyst in the synthesis of organic compounds, as well as its potential uses in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%, is a multi-step process. First, 2-trifluoromethyl-benzyl chloride is reacted with potassium hydroxide in aqueous ethanol to form 2-trifluoromethyl-benzyl alcohol. Then, 2-trifluoromethyl-benzyl alcohol is reacted with ethylmagnesium bromide in diethyl ether to form 2-trifluoromethyl-benzylmagnesium bromide. Finally, 5-t-Butyl-2-(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%(2-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride is formed by reacting 2-trifluoromethyl-benzylmagnesium bromide with hydrazine hydrate in acetonitrile.

properties

IUPAC Name

5-tert-butyl-2-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-6-4-5-7-11(10)16(18,19)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAYRFJKMRDUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.76 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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